molecular formula C7H13NO B6189176 2-isocyanato-2-methylpentane CAS No. 70780-86-8

2-isocyanato-2-methylpentane

Cat. No.: B6189176
CAS No.: 70780-86-8
M. Wt: 127.2
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Description

2-isocyanato-2-methylpentane is an organic compound that belongs to the chemical class of isocyanates. It is widely used in the chemical industry as a building block for polyurethane production.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-isocyanato-2-methylpentane can be synthesized through the reaction of 2-methylpentan-2-amine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction scheme is as follows:

2-methylpentan-2-amine+phosgeneThis compound+hydrogen chloride\text{2-methylpentan-2-amine} + \text{phosgene} \rightarrow \text{this compound} + \text{hydrogen chloride} 2-methylpentan-2-amine+phosgene→this compound+hydrogen chloride

Industrial Production Methods

The industrial production of this compound predominantly involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition of the resulting carbamate to yield the isocyanate .

Chemical Reactions Analysis

Types of Reactions

2-isocyanato-2-methylpentane undergoes various types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Substitution Reactions: Reacts with amines to form ureas.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

    Alcohols: Used in the formation of urethanes under mild conditions.

    Amines: Used in the formation of ureas, typically under ambient conditions.

    Water: Hydrolysis occurs readily at room temperature.

Major Products

    Urethanes: Formed from the reaction with alcohols.

    Ureas: Formed from the reaction with amines.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

2-isocyanato-2-methylpentane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Widely used in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 2-isocyanato-2-methylpentane involves the reactivity of the isocyanate group (N=C=O). This group readily reacts with nucleophiles such as alcohols, amines, and water. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of urethanes, ureas, and other derivatives. The pathways involved are primarily addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • Hexamethylene diisocyanate
  • Isophorone diisocyanate
  • Methylenediphenyl diisocyanate
  • Toluene diisocyanate

Uniqueness

2-isocyanato-2-methylpentane is unique due to its branched structure, which imparts distinct physical and chemical properties compared to linear isocyanates like hexamethylene diisocyanate. This branching can influence the reactivity and the properties of the resulting polymers, making it a valuable compound in specialized applications .

Properties

CAS No.

70780-86-8

Molecular Formula

C7H13NO

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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